molecular formula C7H13NO2 B055604 (R)-1-Methylpiperidine-2-carboxylic acid CAS No. 41447-17-0

(R)-1-Methylpiperidine-2-carboxylic acid

Cat. No. B055604
CAS RN: 41447-17-0
M. Wt: 143.18 g/mol
InChI Key: BPSLZWSRHTULGU-ZCFIWIBFSA-N
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Description

Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The term “methylpiperidine” suggests a piperidine (a six-membered ring with one nitrogen atom) with a methyl group attached. The “®” indicates the configuration of the chiral center in the molecule .


Synthesis Analysis

The synthesis of such compounds typically involves methods like nucleophilic substitution or addition reactions, and the specific method would depend on the starting materials .


Molecular Structure Analysis

The molecular structure would consist of a six-membered ring (from the piperidine), with one carbon replaced by a nitrogen. One of the carbons would be attached to a methyl group (CH3) and a carboxyl group (COOH) .


Chemical Reactions Analysis

Carboxylic acids can participate in various reactions like esterification and amide formation. The specific reactions “®-1-Methylpiperidine-2-carboxylic acid” can undergo would depend on the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Carboxylic acids, for example, can form hydrogen bonds, making them relatively polar and able to dissolve in water .

Scientific Research Applications

Probiotic Development

®-1-Methylpiperidine-2-carboxylic acid can be utilized in the development of probiotics. Lactic acid bacteria, for instance, synthesize small proteins called bacteriocins, which have inhibitory effects against foodborne pathogens . This acid could potentially enhance the production or stability of these bacteriocins, thereby improving food safety and conferring health benefits when consumed.

Nutraceuticals

In the field of nutraceuticals, this compound may play a role in the formulation of functional foods that promote regular consumption of fermented products. It could be involved in the metabolic pathways of lactic acid bacteria that contribute to the alleviation of lactose intolerance and other digestive issues .

Sensory Enhancement in Food Products

The acid might be involved in the enhancement of sensory characteristics of food products. Specific strains of lactic acid bacteria that possess probiotic properties could be engineered to produce or interact with ®-1-Methylpiperidine-2-carboxylic acid, thereby imparting unique flavors or textures to food items .

Immune System Support

There’s potential for ®-1-Methylpiperidine-2-carboxylic acid to boost the human immune system. By strengthening the probiotic properties of lactic acid bacteria, it could increase resistance against various diseases and contribute to overall health maintenance .

DNA Repair and Genetic Diversity

In genetic research, this compound could influence the process of homologous recombination, a key mechanism for repairing DNA double-strand breaks and promoting genetic diversity. It may affect the stability or formation of guanine quadruplexes, which are involved in the regulation of gene expression and maintenance of genome integrity .

Antiviral Defense Systems

®-1-Methylpiperidine-2-carboxylic acid might have applications in enhancing antiviral defense systems. For example, it could be involved in the activation of cyclic nucleotide-binding proteins that are part of the CRISPR antiphage defense, thereby contributing to the development of more effective antiviral strategies .

Industrial Biotechnology

This compound could be significant in industrial biotechnology applications, such as the production of key chemicals in the emerging bioeconomy. Its properties might be harnessed to improve the efficiency of biocatalytic processes or to develop new bioproducts .

Mechanism of Action

The mechanism of action would depend on how this compound interacts with biological systems. For example, many drugs work by binding to specific proteins in the body and modulating their activity .

Safety and Hazards

The safety and hazards associated with a chemical compound depend on factors like its reactivity, toxicity, and flammability. Proper handling and disposal procedures should be followed when working with chemical compounds .

Future Directions

The future directions in the study of a specific compound like “®-1-Methylpiperidine-2-carboxylic acid” could involve exploring its potential uses in fields like medicine or materials science .

properties

IUPAC Name

(2R)-1-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-5-3-2-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSLZWSRHTULGU-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461152
Record name (R)-1-Methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41447-17-0
Record name N-Methyl-D-pipecolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41447-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1-Methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-1-methylpiperidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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